(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
Description
(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2-chloro-4-(4-chlorophenoxy)phenyl group at the ketone terminus and a dimethylamino-substituted phenyl ring at the enone moiety.
Chalcones of this class are typically synthesized via Claisen-Schmidt condensation, as evidenced by related compounds in the literature .
Properties
IUPAC Name |
(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-20(2)10-9-17(21)15-8-7-14(11-16(15)19)22-13-5-3-12(18)4-6-13/h3-11H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQRMNQLFNXBMY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 4-chlorophenol with a chlorinated benzene derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Dimethylamino Group:
Formation of the Enone Structure: The final step might involve the formation of the enone structure through an aldol condensation reaction, followed by dehydration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated ketone moiety undergoes nucleophilic additions due to its polarized double bond.
Michael Addition
The electron-deficient β-carbon reacts with nucleophiles (e.g., amines, thiols):
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine | Ethanol, RT, 12h | Pyrazoline derivative | Anticancer agent precursors |
| Thiourea | HCl (cat.), reflux | Thiadiazole analog | Antimicrobial screening |
Cyclocondensation
Reaction with hydroxylamine forms isoxazoline derivatives, which are bioactive intermediates .
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (due to –O– and –N(CH₃)₂ groups) undergo electrophilic substitution:
| Reaction | Electrophile | Conditions | Position | Product |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | Para to –O– | Nitro-substituted derivative |
| Sulfonation | SO₃/H₂SO₄ | 80°C, 4h | Meta to Cl | Sulfonic acid analog |
Note : The dimethylamino group directs electrophiles to the ortho/para positions, while the chlorophenoxy group deactivates the ring .
Reduction Reactions
The conjugated enone system is selectively reduced:
| Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1h | Saturated ketone (1,2-addition) | Racemic |
| H₂/Pd-C | Ethyl acetate, RT | Fully saturated propane-1-one derivative | Retention of configuration |
Coordination Chemistry
The dimethylamino group acts as a ligand for metal ions, forming complexes with potential catalytic or medicinal properties:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Ethanol, reflux, 6h | Square-planar Cu(II) complex | Antibacterial agents |
| Zn(OAc)₂ | DMF, 60°C, 3h | Tetrahedral Zn(II) complex | Fluorescent probes |
Photochemical Reactions
The enone system undergoes [2+2] cycloaddition under UV light:
| Dienophile | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Maleic anhydride | UV (365 nm), 12h | Cyclobutane-fused derivative | 0.45 |
Biological Activity-Linked Modifications
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one exhibits potential anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis. The presence of the dimethylamino group is particularly significant as it enhances the compound's lipophilicity, allowing better cell membrane penetration and increased bioactivity against various cancer cell lines .
2. Antimicrobial Properties
This compound has also been investigated for its antimicrobial efficacy. Preliminary studies suggest that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The chlorophenoxy moiety is often associated with enhanced biological activity, which may contribute to the compound's effectiveness .
Agricultural Science Applications
1. Pesticide Development
The structural characteristics of this compound make it a suitable candidate for development as a pesticide or herbicide. Compounds with similar phenoxy groups are commonly used in agricultural applications due to their ability to disrupt plant growth processes in pests while being less harmful to crops .
2. Fungicidal Properties
Research has indicated that this compound may exhibit fungicidal activity, potentially making it useful in controlling fungal diseases in crops. The incorporation of chlorinated phenyl groups is known to enhance the fungicidal properties of agrochemicals, suggesting that this compound could be effective in agricultural settings .
Chemical Probes and Biological Studies
1. Mechanistic Studies
this compound can serve as a chemical probe in biological studies to elucidate the mechanisms of action of various biological pathways. Its unique structure allows researchers to explore its interactions with specific biological targets, such as enzymes or receptors involved in disease processes .
2. Drug Design and Development
The compound's structure provides a framework for designing new drugs with improved efficacy and reduced side effects. By modifying certain functional groups or substituents on the core structure, medicinal chemists can optimize its pharmacokinetic properties and enhance its therapeutic potential .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |
| Antimicrobial Properties | Effective against various bacterial strains | |
| Agricultural Science | Pesticide Development | Potential for disrupting pest growth |
| Fungicidal Properties | Effective against fungal diseases | |
| Biological Studies | Mechanistic Studies | Elucidates interactions with biological targets |
| Drug Design and Development | Framework for optimizing drug efficacy |
Mechanism of Action
The mechanism of action of (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) at the aryl ketone terminus enhance NLO responses by increasing polarizability .
- Dimethylamino groups improve electron donation, critical for optical properties and molecular interactions (e.g., ACE2 binding in antiviral chalcones) .
- Heterocyclic moieties (e.g., chloroquinolinyl, thiophene) expand bioactivity profiles, particularly in antiparasitic and anticancer contexts .
Physicochemical Properties
Comparative data for synthesized chalcones reveal trends in yields and melting points (MP):
Key Observations :
Antimicrobial and Antiviral Profiles
Key Observations :
Optical and Electronic Properties
Key Observations :
- Bromo and dimethylamino substituents synergistically enhance first-order hyperpolarizability (β), critical for NLO materials .
- Chlorothiophene groups enable solid-state emission, advantageous for optoelectronic applications .
Biological Activity
The compound (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one, often referred to as a derivative of chalcone, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The molecular structure of this compound is characterized by:
- A central prop-2-en-1-one moiety.
- Chlorinated phenyl and chlorophenoxy groups, which are significant for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values against common bacterial strains such as Staphylococcus aureus and Escherichia coli were reported to be as low as 16 μg/mL, indicating potent antibacterial effects .
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
The antifungal properties of the compound were evaluated against various fungal pathogens, including Candida albicans and Aspergillus niger.
Research Insights:
- The compound demonstrated antifungal activity with MIC values ranging from 8 to 32 μg/mL, showing effectiveness comparable to standard antifungal agents .
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
Anticancer Potential
In addition to its antimicrobial properties, the compound has shown promise in cancer research.
Case Studies:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound inhibits cell proliferation with IC50 values around 20 μM. This suggests a potential role in cancer therapy by inducing apoptosis .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and increases binding affinity to biological targets.
- Dimethylamino Group : This moiety is crucial for enhancing solubility and biological activity.
Q & A
Q. How do intermolecular interactions in the crystal structure influence physicochemical stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
